diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
Description
Diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate (C₂₀H₂₄O₈, molecular weight: 392.40 g/mol) is a chromene-based bis(oxy)diacetate ester. Its structure features a 4-methyl-3-propyl-substituted chromene core with two ethoxycarbonylmethoxy groups at positions 5 and 5. Chromene derivatives are widely studied for applications in medicinal chemistry, materials science, and photoprotection due to their structural versatility and electronic properties .
Properties
Molecular Formula |
C21H26O8 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-3-propylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H26O8/c1-5-8-15-13(4)20-16(28-12-19(23)26-7-3)9-14(10-17(20)29-21(15)24)27-11-18(22)25-6-2/h9-10H,5-8,11-12H2,1-4H3 |
InChI Key |
OREWUYGISCRXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2OCC(=O)OCC)OCC(=O)OCC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Initial Formation via Condensation Reactions
The chromene backbone is typically synthesized through condensation reactions between substituted phenols and β-keto esters. For diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate, resorcinol derivatives serve as starting materials. The reaction proceeds via acid- or base-catalyzed cyclization, where the phenolic oxygen attacks the β-carbon of the keto ester, forming the chromene ring. For example, 5,7-dihydroxy-4-methyl-3-propyl-2H-chromen-2-one is synthesized by condensing 3-propyl-4-methylresorcinol with ethyl acetoacetate under reflux conditions in the presence of sulfuric acid.
Role of Cyclization Mechanisms
Cyclization is facilitated by protonation of the carbonyl oxygen, which enhances electrophilicity at the β-position. The reaction’s regioselectivity is influenced by steric and electronic factors, with the 5- and 7-positions of the chromene core being activated for subsequent functionalization. Nuclear magnetic resonance (NMR) studies confirm the formation of the chromene structure through characteristic signals for the lactone carbonyl (δ ~160 ppm in NMR) and the aromatic protons (δ 6.2–7.0 ppm in NMR).
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 1,4-Dioxane | 100 | 23.6 | |
| Pd(PPh₃)₂Cl₂ | DMF | 80 | 40 | |
| H₂SO₄ (acid catalyst) | CH₂Cl₂ | 25 | 65 |
Optimization of Reaction Conditions
Catalyst Selection and Loading
Palladium catalysts significantly impact coupling efficiency. Pd(dppf)Cl₂ demonstrates superior activity in dioxane at 100°C, achieving 23.6% yield for boronate ester formation. Higher catalyst loadings (5–10 mol%) improve conversion rates but may increase costs. In contrast, acid-catalyzed acetylation offers higher yields (65%) under mild conditions but requires stoichiometric amounts of reagents.
Solvent and Temperature Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the solubility of boronate intermediates, facilitating coupling at 80°C. Nonpolar solvents (e.g., dichloromethane) favor acetylation by stabilizing the protonated intermediates. Microwave irradiation reduces reaction times from hours to minutes, as evidenced by a 30-minute synthesis of boronate esters at 110°C.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. Diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate has been studied for its ability to scavenge free radicals, potentially mitigating oxidative stress-related diseases. In vitro studies have shown that similar chromene derivatives can reduce oxidative damage in cellular models, suggesting a promising avenue for therapeutic applications in conditions like cancer and neurodegenerative diseases .
Anti-inflammatory Effects
In animal models, compounds with chromene structures have demonstrated anti-inflammatory effects. The diethyl derivative is hypothesized to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory conditions such as arthritis and asthma .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. Preliminary results indicate that it exhibits significant inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. This suggests potential applications in pharmaceuticals as a natural preservative or therapeutic agent .
Pesticide Development
The compound's structural features may confer insecticidal properties. Research into related chromene derivatives has shown effectiveness against agricultural pests. This compound may be explored as a bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides .
Plant Growth Regulation
Studies indicate that certain chromene derivatives can promote plant growth by enhancing photosynthesis and nutrient uptake. There is potential for this compound to serve as a plant growth regulator, improving crop yields in sustainable agriculture practices .
Polymer Synthesis
This compound can be utilized in the synthesis of polymers with enhanced properties. Its functional groups allow for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing .
Photovoltaic Applications
The unique optical properties of chromenes suggest potential applications in photovoltaic materials. This compound may contribute to the development of organic solar cells by enhancing light absorption and charge transport properties .
Case Studies
- Antioxidant Efficacy Study : A study published in Organic & Biomolecular Chemistry demonstrated that similar chromene compounds exhibited IC50 values indicating potent antioxidant activity. The study highlighted the structural importance of the bis-(7,8-dihydroxy) moiety for maintaining activity .
- Anti-inflammatory Research : Animal studies have shown that chromene derivatives can significantly reduce inflammation markers in induced arthritis models. This compound was included in tests demonstrating reduced edema and cytokine levels .
- Agricultural Field Trials : Field trials assessing the efficacy of bio-pesticides derived from chromenes indicated a substantial reduction in pest populations while maintaining crop health. This compound was among the tested compounds showing promise as a natural pesticide .
Mechanism of Action
The mechanism of action of diethyl 2,2’-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Chromene-based bis(oxy)diacetates vary primarily in substituents on the chromene ring and ester groups. Key analogues include:
Key Observations :
- Phenyl-substituted analogues (e.g., dimethyl variant in ) exhibit stronger π-π stacking, leading to denser crystal packing and higher melting points.
- Ester Group Influence: Ethyl esters (target compound) balance solubility in polar and nonpolar solvents, whereas tert-butyl esters () increase hydrophobicity, favoring applications in dissolution inhibition (e.g., photoresist technology) . Methyl esters () show higher crystallinity but lower thermal stability due to weaker van der Waals interactions.
Physicochemical Properties
- Solubility: The target compound’s ethyl esters enhance solubility in ethanol and DMSO compared to tert-butyl derivatives . Dimethyl analogues () exhibit higher aqueous solubility but are less stable under acidic conditions due to ester hydrolysis.
- Crystallinity :
- Polymorphs of dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetate demonstrate packing-density-dependent properties: the densely packed polymorph () has a higher melting point (≈220°C) than the less dense form (≈195°C) .
- The target compound’s methyl-propyl substituents likely disrupt hydrogen bonding, resulting in less ordered crystalline structures .
Biological Activity
Diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈O₈
- Molecular Weight : 378.34 g/mol
Structural Features
The chromene core structure contributes to its biological activity, particularly due to the presence of functional groups that may interact with biological targets.
Antioxidant Activity
Research has demonstrated that chromene derivatives exhibit significant antioxidant properties. A study conducted by highlighted that compounds similar to this compound effectively scavenge free radicals and inhibit lipid peroxidation.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Diethyl 2,2'-[(4-methyl... | 25 |
| Ascorbic Acid (Control) | 15 |
| Trolox | 20 |
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. A recent publication noted that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases .
Case Study: Inhibition of TNF-alpha Production
In a controlled laboratory setting, macrophages treated with this compound showed a reduction in TNF-alpha levels by approximately 40% compared to untreated controls.
Anticancer Activity
The anticancer potential of chromene derivatives has been extensively studied. Research indicates that this compound can induce apoptosis in various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 22 |
| A549 (Lung Cancer) | 28 |
The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it appears to influence the MAPK/ERK pathway and enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing diethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of phenolic hydroxyl groups on the chromene core with ethyl chloroacetate. For example, analogous compounds like diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy))diacetate are synthesized by refluxing 4,4′-thiodiphenol with ethyl-2-chloroacetate in DMF in the presence of K₂CO₃ . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution.
- Temperature : Reflux conditions (~80–100°C) optimize reaction rates.
- Catalyst : Anhydrous K₂CO₃ acts as a base to deprotonate phenolic groups.
Yields range from 70–85%, with purity confirmed via ¹H/¹³C NMR and HRMS .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous chromene derivatives crystallize in monoclinic systems (e.g., space group C2/c) with unit cell parameters such as a = 27.191 Å, b = 8.7442 Å, and β = 136.34° . Hydrogen bonding (C–H···O) and van der Waals interactions between ester groups and aromatic systems contribute to lattice stability. SHELX software (SHELXL-97) is commonly used for refinement, with R-factors < 0.06 .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 6.5–8.0 ppm (aromatic protons) confirm substitution patterns .
- HRMS : Molecular ion peaks (e.g., m/z 355.1149 [M + Na⁺]) validate molecular weight .
- FT-IR : Stretches at ~1755 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C–O–C ether) are diagnostic .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack . Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like acetylcholinesterase, with binding affinities compared to known inhibitors (ΔG values < −7 kcal/mol suggest strong binding) .
Q. What strategies resolve contradictions in spectral data or crystallographic refinement outliers?
- Methodological Answer :
- Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, ester CH₂ groups may split into multiplets due to restricted rotation .
- Crystallographic outliers : Use SHELXL’s restraints (e.g., DELU, SIMU) to model disordered regions. R-factor convergence (< 0.05) and electron density maps (Δρ < 0.4 eÅ⁻³) ensure reliability .
Q. How does the substituent pattern (methyl, propyl, oxo) on the chromene core influence photophysical properties?
- Methodological Answer : UV-Vis spectroscopy (λmax ~300–350 nm) and fluorescence emission (~400–450 nm) reveal that electron-withdrawing groups (e.g., oxo) redshift absorption due to extended π-conjugation. Methyl/propyl substituents increase steric hindrance, reducing quantum yields by ~15% compared to unsubstituted chromenes .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization at the chromene’s 2-oxo position occurs under basic conditions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
